molecular formula C18H15NO2 B12899595 [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol CAS No. 919513-00-1

[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol

Cat. No.: B12899595
CAS No.: 919513-00-1
M. Wt: 277.3 g/mol
InChI Key: IOKOECXXWBQGAB-UHFFFAOYSA-N
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Description

(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: is a complex organic compound featuring an anthracene moiety attached to a dihydroisoxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:

    Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.

    Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.

    Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.

    Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.

    Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.

Scientific Research Applications

(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: can be compared with other similar compounds, such as:

    9-Anthracenemethanol: Lacks the dihydroisoxazole ring, making it less complex and potentially less versatile in applications.

    Anthracene derivatives: Various anthracene derivatives with different functional groups can be compared based on their structural and functional properties.

    Isoxazole derivatives: Compounds with isoxazole rings but different substituents can be compared to highlight the unique features of the dihydroisoxazole ring in .

Properties

CAS No.

919513-00-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2

InChI Key

IOKOECXXWBQGAB-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO

Origin of Product

United States

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